N'-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide
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Overview
Description
N’-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a benzothiophene ring fused with a sulfonyl group and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide typically involves multiple steps. One common method starts with the preparation of 4-methylphenylsulfonyl chloride, which is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N’-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiophene ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiophene ring .
Scientific Research Applications
N’-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is explored for its use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide involves its interaction with specific molecular targets. The sulfonyl group can interact with enzymes, inhibiting their activity by binding to the active site. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-methylphenyl)sulfonyl]methanesulfonamide
- 2-(4-methylsulfonylphenyl)indole derivatives
- (4-nitrophenyl)sulfonyltryptophan
Uniqueness
N’-[(4-methylphenyl)sulfonyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide is unique due to its specific combination of a benzothiophene ring and a sulfonyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N'-(4-methylphenyl)sulfonyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S2/c1-11-6-8-12(9-7-11)23(20,21)18-17-16(19)14-10-22-15-5-3-2-4-13(14)15/h6-10,18H,2-5H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRRFOUGVSNLGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CSC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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